Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate is a useful research compound. Its molecular formula is C10H9NO4S and its molecular weight is 239.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The mode of action of Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been used as intermediates in the synthesis of conjugated polymers .
Biochemical Pathways
Related compounds have been involved in the synthesis of conjugated polymers, suggesting potential applications in material science .
Biological Activity
Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The compound features a thieno-dioxine core that is crucial for its biological activity. The presence of the cyano and carboxylate groups enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.
Case Studies
-
Study on Ehrlich Ascites Carcinoma (EAC) Cells :
- Objective : Evaluate the anti-cancer activity against EAC cells in vivo.
- Method : Mice were treated with the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate.
- Results : Significant reduction in EAC cell volume and count was observed. The treatment elevated caspase 3 expression and reduced osteopontin levels, indicating enhanced apoptotic activity.
- Histopathological Findings : Improved liver and kidney tissue morphology without adverse effects were noted post-treatment .
- Structure-Activity Relationship (SAR) Studies :
The biological activity of this compound is largely attributed to its ability to interact with key proteins involved in cell cycle regulation and apoptosis. The compound's structural features facilitate binding to specific receptors that mediate these processes.
Pharmacological Profile
In addition to anticancer properties, this compound has shown potential antioxidant effects. These properties are critical in reducing oxidative stress within cells, which can contribute to cancer progression.
Data Summary Table
Properties
IUPAC Name |
ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-2-13-10(12)9-8-7(6(5-11)16-9)14-3-4-15-8/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGLYIIBPLLZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C#N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.